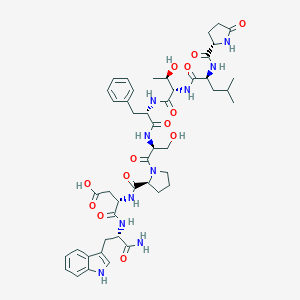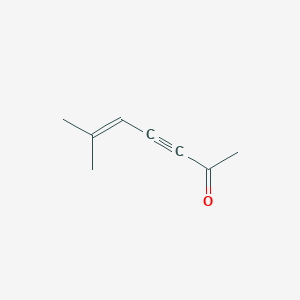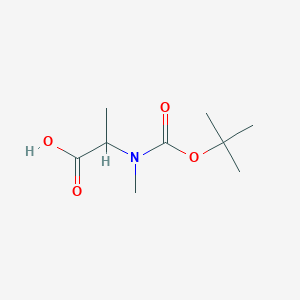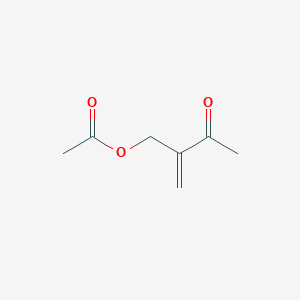
Unii-U914cmx58G
描述
The substance identified by UNII “U914cmx58G” is also known as .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE . The formula of this substance is C23H20F3N3O10S .
Chemical Reactions Analysis
The chemical reactions involving this substance are not specified in the search results. Typically, the reactions a substance can undergo depend on its molecular structure and the conditions under which it is stored or used .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the search results do not provide specific information on the physical and chemical properties of the substance identified by UNII "U914cmx58G" .科学研究应用
Pharmacogenetics and Pharmacometabolomics
Celecoxib metabolite M1 plays a significant role in the field of pharmacogenetics and pharmacometabolomics . Studies have utilized this metabolite to improve the prediction of drug response by integrating genetic and metabolic biomarkers . This approach enhances the accuracy of personalized medicine, allowing for more effective and tailored drug treatments.
Drug Metabolism Studies
The metabolite is crucial in drug metabolism studies , particularly in understanding the pharmacokinetic behavior of celecoxib. Deuterium-labeled celecoxib and its metabolites, including M1, are used to investigate the drug’s metabolic pathways and to develop new methods for analyzing drug metabolism .
Personalized Medicine
In personalized medicine, Celecoxib metabolite M1 is used to predict individual responses to celecoxib. By analyzing the metabolite profiles, researchers can identify potential biomarkers that correlate with drug efficacy and adverse effects, leading to more personalized and effective treatment strategies .
Pharmacokinetics
Celecoxib metabolite M1 is instrumental in pharmacokinetic research. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of celecoxib. This information is vital for determining appropriate dosages and for minimizing the risk of adverse drug reactions .
Biomarker Discovery
In the realm of biomarker discovery , Celecoxib metabolite M1 contributes to identifying markers that can predict treatment response or disease progression. Metabolomics, which includes the study of such metabolites, is a powerful tool for discovering new biomarkers that can be used in the diagnosis and monitoring of diseases .
Therapeutic Monitoring
Lastly, Celecoxib metabolite M1 has applications in therapeutic monitoring . It can be used to monitor the effectiveness of celecoxib therapy in patients, ensuring that the drug is achieving its intended therapeutic effects while minimizing toxicity .
作用机制
Target of Action
Celecoxib, the parent compound of Celecoxib metabolite M1, is a selective noncompetitive inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is overexpressed after being induced by inflammatory stimuli and carcinogenesis . The primary target of Celecoxib and its metabolites is therefore the COX-2 enzyme .
Mode of Action
Celecoxib and its metabolites interact with the COX-2 enzyme, inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . Therefore, the interaction of Celecoxib metabolite M1 with COX-2 leads to anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-2 by Celecoxib metabolite M1 affects the prostaglandin biosynthesis pathway . Prostaglandins are produced by the COX enzymes from arachidonic acid . By inhibiting COX-2, Celecoxib metabolite M1 reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
Celecoxib is absorbed orally with a moderate rate, reaching peak plasma concentration after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme to form various metabolites, including Celecoxib metabolite M1 . These metabolites are eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .
Result of Action
The molecular and cellular effects of Celecoxib metabolite M1’s action include the inhibition of the production of cytokines and the expression of adhesion molecular genes . It also increases the recruitment of M1-like macrophages at the wound site, and alleviates cardiac hypertrophy and fibrosis . These effects contribute to the anti-inflammatory and analgesic properties of Celecoxib metabolite M1 .
Action Environment
The action, efficacy, and stability of Celecoxib metabolite M1 can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of the CYP2C9 enzyme, which metabolizes Celecoxib, may affect the metabolism and hence the action of Celecoxib metabolite M1 . Furthermore, factors such as renal insufficiency can affect the plasma concentrations of Celecoxib, potentially influencing the action of its metabolites .
安全和危害
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37)/t16-,17-,18+,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBSABHKHAHNU-QUXXCFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439488 | |
| Record name | Celecoxib acyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Celecoxib metabolite M1 | |
CAS RN |
264236-79-5 | |
| Record name | Celecoxib metabolite M1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264236795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celecoxib acyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U914CMX58G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Celecoxib glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















